单肉豆蔻油酸甘油酯

描述

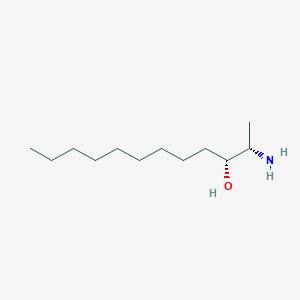

Monomyristolein, also known as 7Z-monomyristolein or 7.7 MAG, is a type of lipid used in lipid cubic phase (LCP) crystallization . Its molecular formula is C17H32O4 . It is often used in structural solutions, including the NapA sodium/proton antiporter .

Molecular Structure Analysis

Monomyristolein has a molecular weight of 300.43 . The temperature-composition phase diagram of Monomyristolein in water was constructed using x-ray diffraction . The phases identified in the system include the lamellar crystalline phase, the lamellar liquid crystalline phase, the fluid isotropic phase, and two inverted cubic phases .Physical And Chemical Properties Analysis

Monomyristolein forms a cubic phase with larger water channels than the more common 9.9 MAG . The cubic-to-lamellar transition rate decreases with increasing sample hydration . Additionally, the transition proceeds more rapidly at an incubation temperature of 25°C compared to that at 0°C .科学研究应用

1. 水分子行为和霍夫迈斯特效应

研究揭示了非离子表面活性剂单肉豆蔻油酸甘油酯表面水分子取向的有趣方面。Hishida等人(2015年)的研究利用异频检测振动和和频生成光谱技术探索了单肉豆蔻油酸甘油酯如何影响水分子的取向。他们发现表面的水分子以其氢原子指向内部为取向。此外,这种取向程度受到单价离子,尤其是阴离子的显著影响,为霍夫迈斯特效应的机制提供了见解(Hishida et al., 2015)。

2. 经皮疫苗传递

在制药领域,单肉豆蔻油酸甘油酯已被研究作为经皮药物传递的皮肤渗透增强剂。Kitaoka等人(2020年)的研究证明了单油酸甘油酯在油载体中溶解时增强蛋白粉末皮肤渗透的有效性。这一发现对于开发新的经皮疫苗传递方法至关重要,为传统注射方法提供了一种非侵入性的替代方案(Kitaoka et al., 2020)。

3. 癌症治疗应用

单肉豆蔻酸甘油酯已被研究用于治疗宫颈癌的潜力。Boondireke等人(2019年)研究了将单肉豆蔻酸甘油酯封装到纳米颗粒中以增强其对宫颈癌细胞的疗效。他们的研究表明,封装单肉豆蔻酸甘油酯可以在较低剂量下增加其对癌细胞的细胞毒性,突显其作为靶向癌症治疗的潜力(Boondireke et al., 2019)。

4. 抗菌和抗真菌性能

Nurmala等人(2018年)对单酰基甘油酯衍生物,包括单肉豆蔻酸甘油酯的研究揭示了它们强大的抗菌和抗真菌性能。研究发现,单肉豆蔻酸甘油酯对各种细菌菌株表现出显著的抗菌活性,并对白色念珠菌表现出抗真菌活性。这表明其在开发新的抗菌和抗真菌药物中的潜在用途(Nurmala et al., 2018)。

属性

IUPAC Name |

2,3-dihydroxypropyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCRKLOZHGPFFJ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56399-71-4 | |

| Record name | Monomyristolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056399714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of salts on the structural organization of monomyristolein in solution?

A: Monomyristolein, a nonionic surfactant, forms lamellar structures in water. Research indicates that the presence of salts can significantly influence the organization of these structures. Specifically, the type of anion present has a more pronounced effect compared to the cation. [] This effect is attributed to the heterogeneous distribution of ions around the monomyristolein molecules, influencing the orientation of water molecules at the interface. []

Q2: How does the molecular structure of water near the surface of monomyristolein change in the presence of salts?

A: Studies utilizing heterodyne-detected vibrational sum frequency generation spectroscopy reveal that water molecules at the monomyristolein surface orient themselves with their hydrogen atoms pointing towards the bulk solution. [] Interestingly, the presence of salts, particularly anions, can enhance this orientation effect. [] This phenomenon is linked to the Hofmeister series and suggests a connection between ion-specific effects and the organization of water molecules at the surfactant interface. []

Q3: What resources are available to researchers interested in studying the phase behavior of monomyristolein?

A: The scientific community has developed detailed temperature-composition phase diagrams for monomyristolein in water. [] This valuable resource helps researchers understand the equilibrium and metastable phases that monomyristolein can adopt under various conditions, facilitating further investigation into its properties and potential applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1238760.png)

![3-[(13E)-8-acetyl-18-(2-carboxylatoethyl)-3,7,12,17-tetramethyl-13-(1-oxidoethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)](/img/structure/B1238762.png)

![(10Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1238763.png)

![[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238765.png)

![2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B1238770.png)